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Compound of Interest

Compound Name: Sialyllacto-N-neohexaose II

Cat. No.: B15548417 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sialyllacto-N-neohexaose II is a complex human milk oligosaccharide (HMO)

that plays a significant role in infant health, including immune modulation and gut microbiome

development.[1] As a member of the sialylated HMOs, it is involved in numerous physiological

and pathological processes through interactions with glycan-binding proteins.[2] The limited

availability of structurally defined HMOs from natural sources has hindered research and

development.[1] Enzymatic synthesis offers a highly specific and efficient alternative to

chemical methods for producing these complex glycans, enabling the creation of pure,

structurally defined oligosaccharides for research and therapeutic applications.[3][4] This

document provides a detailed protocol for the enzymatic synthesis of Sialyllacto-N-
neohexaose II using sialyltransferases.

Synthesis Pathway
The enzymatic synthesis of Sialyllacto-N-neohexaose II involves the transfer of a sialic acid

(N-acetylneuraminic acid, Neu5Ac) from an activated sugar donor, cytidine monophosphate N-

acetylneuraminic acid (CMP-Neu5Ac), to the acceptor substrate, Lacto-N-neohexaose (LNnH).

This reaction is catalyzed by a specific sialyltransferase, typically an α2,6-sialyltransferase,

which forms an α2,6-linkage to a terminal galactose residue of the LNnH backbone.
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Caption: Enzymatic reaction for the synthesis of Sialyllacto-N-neohexaose II.

Quantitative Data Summary
Successful enzymatic synthesis relies on optimized reaction conditions. The following table

summarizes typical quantitative parameters for the synthesis of sialylated oligosaccharides

using a one-pot, multi-enzyme (OPME) approach.[4]
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Parameter Value/Component Rationale & Notes

Acceptor Substrate Lacto-N-neohexaose (LNnH)
The core hexaose structure to

be sialylated.[5]

Acceptor Concentration 10 - 50 mM

Higher concentrations can

drive the reaction forward but

may lead to substrate inhibition

depending on the enzyme.

Sialyltransferase
Photobacterium damselae

α2,6-ST (Pd26ST)

A bacterial enzyme known for

its high efficiency and broad

acceptor specificity, making it

suitable for various substrates.

[2][6]

Enzyme Concentration 10 - 50 mU/mL

The optimal amount should be

determined empirically to

balance reaction time and

cost.

Sialic Acid Donor CMP-Neu5Ac

The activated form of sialic

acid required by

sialyltransferases.[7] Can be

added directly or generated in

situ.

Donor Concentration
1.2 - 1.5 molar equivalents (to

acceptor)

A slight excess of the donor

ensures the reaction proceeds

to completion.

Buffer System 50 mM Tris-HCl or HEPES

A stable buffer is crucial. Tris

buffer has been noted to

sometimes act as an acceptor,

so HEPES can be an

alternative.[8]

pH 7.5 - 8.5
The optimal pH for most

bacterial sialyltransferases.[6]
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Temperature 30 - 37 °C

The optimal temperature to

ensure enzyme stability and

activity.

Cofactor 5 - 10 mM MgCl₂

Divalent cations like Mg²⁺ are

often required for the activity of

enzymes involved in sugar-

nucleotide synthesis.[7]

Reaction Time 12 - 48 hours

Reaction progress should be

monitored (e.g., by TLC or

HPLC) to determine the

endpoint.

Expected Yield >85%

High yields are achievable with

optimized conditions and

efficient enzymes.[2]

Experimental Workflow
The overall process for synthesizing and isolating Sialyllacto-N-neohexaose II follows a

logical sequence of steps, from preparing the reactants to analyzing the final purified product.

This workflow ensures high purity and accurate characterization of the target oligosaccharide.
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Caption: General experimental workflow for enzymatic synthesis and purification.

Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis, purification, and

characterization of Sialyllacto-N-neohexaose II.

Protocol 1: One-Pot Enzymatic Sialylation
This protocol utilizes an α2,6-sialyltransferase to catalyze the sialylation of LNnH.

Materials:

Lacto-N-neohexaose (LNnH)

CMP-N-acetylneuraminic acid (CMP-Neu5Ac)

α2,6-Sialyltransferase (e.g., recombinant P. damselae α2,6-ST)
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Tris-HCl buffer (1 M, pH 8.0)

Magnesium Chloride (MgCl₂, 1 M)

Nuclease-free water

Cold ethanol (100%)

Centrifuge

Procedure:

Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture by adding the

following components in order:

Nuclease-free water to a final volume of 1 mL.

1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM.

1 M MgCl₂ to a final concentration of 10 mM.

LNnH to a final concentration of 20 mM.

CMP-Neu5Ac to a final concentration of 25 mM (1.25 equivalents).

Enzyme Addition: Add the α2,6-sialyltransferase to a final concentration of 20 mU/mL. Mix

gently by pipetting.

Incubation: Incubate the reaction mixture at 37°C for 24 hours. Monitor the reaction progress

periodically by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or

HPLC.

Reaction Quenching: To stop the reaction, add 3 volumes of cold 100% ethanol and incubate

at -20°C for 30 minutes to precipitate the enzymes.

Enzyme Removal: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Carefully

collect the supernatant containing the synthesized oligosaccharide.
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Drying: Dry the supernatant completely using a centrifugal vacuum concentrator.

Protocol 2: Purification of Sialyllacto-N-neohexaose II
Purification is essential to remove salts, unreacted substrates, and CMP.[2]

Materials:

Dried product from Protocol 1

C18 Sep-Pak cartridge

Bio-Gel P2 or P4 size-exclusion chromatography column

Deionized water

Fraction collector

Lyophilizer

Procedure:

Desalting:

Re-dissolve the dried product in a minimal volume of deionized water.

Load the solution onto a pre-conditioned C18 Sep-Pak cartridge.

Wash the cartridge with several volumes of deionized water to elute the oligosaccharides,

which do not bind to the C18 matrix, while retaining more hydrophobic impurities. Collect

the flow-through.

Size-Exclusion Chromatography:

Lyophilize the collected C18 flow-through and re-dissolve it in a small volume of deionized

water.

Load the sample onto a Bio-Gel P2 or P4 column equilibrated with deionized water.
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Elute the column with deionized water at a constant flow rate.

Collect fractions using a fraction collector.

Fraction Analysis:

Analyze the collected fractions for the presence of the desired product using HPLC or

mass spectrometry.

Pool the fractions containing pure Sialyllacto-N-neohexaose II.

Final Step: Lyophilize the pooled fractions to obtain the final product as a white powder.

Protocol 3: Product Characterization
Confirm the identity and purity of the synthesized Sialyllacto-N-neohexaose II.

High-Performance Liquid Chromatography (HPLC): Use an anion-exchange column to

confirm the purity and retention time relative to a known standard. The addition of the

negatively charged sialic acid will result in a significant shift in retention time compared to the

neutral LNnH precursor.

Mass Spectrometry (MS): Use ESI-MS (Electrospray Ionization Mass Spectrometry) to

confirm the molecular weight of the synthesized product, matching it to the theoretical mass

of Sialyllacto-N-neohexaose II.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ¹H

and ¹³C NMR can confirm the presence of the sialic acid and, crucially, verify the α2,6-

linkage.

Applications in Research and Drug Development
Access to pure, enzymatically synthesized Sialyllacto-N-neohexaose II and other HMOs is

critical for advancing research and therapeutic development.[1]

Prebiotics and Infant Formula: Sialylated HMOs are key prebiotics that support the growth of

beneficial gut bacteria.[1] Their inclusion in infant formula aims to more closely mimic the

composition and health benefits of human milk.
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Anti-Infective Agents: Many pathogens initiate infection by binding to specific glycans on host

cells.[9] Sialylated HMOs can act as soluble decoy receptors, competitively inhibiting the

binding of viruses and bacteria, thus preventing infection.[9]

Immunomodulation: Sialic acid-containing glycans are ligands for sialic acid-binding lectins

(Siglecs), which are crucial in regulating immune responses.[2] Studying the interaction of

specific HMOs with Siglecs can lead to the development of novel immunomodulatory drugs.

Drug Discovery: A library of structurally defined HMOs serves as a powerful tool for

screening and identifying novel glycan-binding proteins and for elucidating the biological

pathways they modulate.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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